molecular formula C10H20N4O6 B1226896 N(2)-Succinylarginine CAS No. 19914-51-3

N(2)-Succinylarginine

Cat. No.: B1226896
CAS No.: 19914-51-3
M. Wt: 292.29 g/mol
InChI Key: ARVOWTRWXMWQFI-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(2)-Succinylarginine is a crucial biochemical intermediate in the arginine succinyltransferase (AST) pathway, a primary route for L-arginine catabolism in various bacteria, including Escherichia coli and Pseudomonas aeruginosa . Its primary research value lies in studying microbial nitrogen metabolism, as it serves as the specific substrate for the enzyme N-succinylarginine dihydrolase (AstB) . The enzymatic reaction, N2-succinyl-L-arginine + 2 H2O → N2-succinyl-L-ornithine + NH3 + CO2, is a defined step in the pathway that converts arginine into glutamate, allowing bacteria to utilize arginine as a source of carbon and nitrogen . Researchers employ this compound to investigate metabolic versatility, pathway regulation, and enzyme kinetics in prokaryotic systems. The compound belongs to the class of N-acyl-L-alpha-amino acids and is characterized by the chemical formula C10H18N4O5 . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

19914-51-3

Molecular Formula

C10H20N4O6

Molecular Weight

292.29 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;butanedioic acid

InChI

InChI=1S/C6H14N4O2.C4H6O4/c7-4(5(11)12)2-1-3-10-6(8)9;5-3(6)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,5,6)(H,7,8)/t4-;/m0./s1

InChI Key

ARVOWTRWXMWQFI-WCCKRBBISA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)O

Other CAS No.

19914-51-3

Synonyms

N(2)-succinylarginine

Origin of Product

United States

Metabolic Pathways Involving N 2 Succinylarginine

The Arginine Succinyltransferase (AST) Pathway

The Arginine Succinyltransferase (AST) pathway is a primary route for the aerobic catabolism of arginine in various bacteria, including Pseudomonas species and Escherichia coli. nih.govoup.com This pathway facilitates the use of arginine as a source of carbon and nitrogen. nih.gov

The catabolism of L-arginine through the AST pathway involves a series of reactions that utilize succinylated intermediates. oup.com The initial step is the transfer of a succinyl group from succinyl-CoA to L-arginine, a reaction catalyzed by arginine N-succinyltransferase. vulcanchem.comexpasy.org This pathway ultimately converts the carbon skeleton of arginine into glutamate (B1630785) and also produces ammonia (B1221849). expasy.orgqmul.ac.uk The entire pathway consists of five key enzymatic steps. qmul.ac.uk

N(2)-Succinylarginine is a central molecule in the AST pathway. nih.govnih.gov Its formation marks the commitment of arginine to this specific catabolic route. The pathway is particularly important for the efficient utilization of arginine as a carbon source under aerobic conditions. nih.gov In organisms like Escherichia coli, the AST pathway is essential for aerobic arginine catabolism. nih.govasm.org The expression of the enzymes involved in this pathway is often induced by the presence of L-arginine. vulcanchem.comnih.gov

The final outcome of the AST pathway is the generation of succinate (B1194679) and glutamate. vulcanchem.comnih.gov These molecules are significant metabolites that can enter central metabolic routes. Glutamate can be further deaminated to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org Succinate is also an intermediate of the TCA cycle. wikipedia.org In some bacteria, the pathway ultimately yields two molecules of glutamate and two molecules of ammonia from one molecule of arginine. csic.es

This compound as a Key Intermediate in Aerobic Arginine Utilization

Intermediates and Branch Points in this compound Metabolism

Following its formation, this compound is further metabolized through a series of intermediates.

This compound is hydrolyzed to produce N(2)-Succinylornithine. vulcanchem.comnih.gov This reaction is catalyzed by the enzyme N-succinylarginine dihydrolase (AstB), which also releases ammonia and carbon dioxide. smolecule.comebi.ac.ukebi.ac.uk The disruption of the gene encoding this enzyme prevents the utilization of arginine. nih.govnih.gov

N(2)-Succinylornithine is then converted to N-succinylglutamate-5-semialdehyde. vulcanchem.comnih.gov This transamination reaction is catalyzed by succinylornithine transaminase. Subsequently, N-succinylglutamate-5-semialdehyde is oxidized to N-succinylglutamate by the enzyme succinylglutamate-semialdehyde dehydrogenase. nih.govstring-db.orggenome.jp Finally, N-succinylglutamate is desuccinylated to yield glutamate and succinate. nih.govstring-db.org

Table 1: Key Enzymes in the Arginine Succinyltransferase (AST) Pathway

Enzyme NameEC NumberReaction
Arginine N-succinyltransferase2.3.1.109L-arginine + succinyl-CoA → N(2)-succinyl-L-arginine + CoA
N-succinylarginine dihydrolase3.5.3.23N(2)-succinyl-L-arginine + 2 H₂O → N(2)-succinyl-L-ornithine + CO₂ + 2 NH₃
Succinylornithine transaminase2.6.1.81N(2)-succinyl-L-ornithine + α-ketoglutarate → N-succinyl-L-glutamate 5-semialdehyde + L-glutamate
Succinylglutamate-semialdehyde dehydrogenase1.2.1.71N-succinyl-L-glutamate 5-semialdehyde + NAD⁺ + H₂O → N-succinyl-L-glutamate + NADH + H⁺
Succinylglutamate desuccinylase3.5.1.96N-succinyl-L-glutamate + H₂O → L-glutamate + succinate

Formation of N(2)-Succinylornithine from this compound

Connections to Broader Nitrogen and Carbon Metabolism

This compound is a key intermediate in the arginine succinyltransferase (AST) pathway, a significant catabolic route for arginine in various bacteria, including Escherichia coli and Pseudomonas species. oup.comnih.gov This pathway plays a crucial role in integrating arginine metabolism with the central nitrogen and carbon metabolic networks of the cell.

In many bacteria, arginine serves as a substantial reservoir of organic nitrogen. nih.gov The AST pathway facilitates the release and reassimilation of this stored nitrogen. The pathway is particularly important under nitrogen-limiting conditions. smolecule.com In E. coli, for instance, the AST pathway is the primary route for arginine catabolism when nitrogen is scarce, accounting for over 97% of arginine breakdown. smolecule.com

The catabolism of this compound and its downstream intermediates directly contributes to the cellular pool of ammonia and glutamate, which are central molecules in nitrogen assimilation. csic.es The process begins with the hydrolysis of this compound to N(2)-succinylornithine, ammonia, and carbon dioxide, catalyzed by N-succinylarginine dihydrolase. smolecule.comstring-db.org Further steps in the pathway ultimately yield glutamate. oup.compnas.org Glutamate is a primary nitrogen donor for the biosynthesis of other amino acids and nitrogenous compounds. csic.es The ammonia released can be assimilated via the glutamine synthetase-glutamate synthase (GS-GOGAT) cycle, a highly efficient mechanism for incorporating inorganic nitrogen into organic molecules. csic.es

The expression of the enzymes in the AST pathway is often regulated by the nitrogen status of the cell. For example, in some bacteria, the genes encoding these enzymes are induced by L-arginine and are under the control of the nitrogen regulatory (Ntr) system, which responds to nitrogen limitation. csic.es In E. coli, intracellular levels of this compound have been observed to increase during nitrogen limitation, highlighting its role in stress adaptation. vulcanchem.com

Beyond its role in nitrogen metabolism, the AST pathway enables certain bacteria to utilize arginine as a carbon source, particularly under aerobic conditions. pnas.orgkarger.com The complete catabolism of arginine via this pathway results in the production of succinate and glutamate. oup.compnas.org

Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration and energy production. By feeding into the TCA cycle, the succinate derived from arginine catabolism can be used to generate energy (ATP) and reducing equivalents (NADH and FADH2). Glutamate can also be deaminated to α-ketoglutarate, another TCA cycle intermediate. nih.gov

The ability to use arginine as a carbon source provides a significant metabolic advantage to bacteria like Pseudomonas aeruginosa, allowing them to thrive in environments where arginine is abundant. pnas.orgnih.gov The induction of the AST pathway by arginine and its repression by more readily available carbon sources like succinate demonstrate its role in carbon catabolite repression. vulcanchem.comasm.org This regulatory mechanism ensures that the cell prioritizes the use of more energy-efficient carbon sources when available.

The AST pathway is intricately linked with the broader metabolic networks of arginine and proline. This compound is directly synthesized from L-arginine and succinyl-CoA by the enzyme arginine N-succinyltransferase. smolecule.comvulcanchem.com The pathway then proceeds through a series of succinylated intermediates, including N(2)-succinylornithine and N-succinylglutamate. pnas.org

The connection to proline metabolism is established through the intermediate L-ornithine. While the main AST pathway leads to glutamate and succinate, in some bacteria, the ornithine produced can be channeled into proline biosynthesis. oup.comnih.gov For example, in Pseudomonas putida, ornithine can be converted to proline via the action of ornithine cyclodeaminase. nih.govresearchgate.net This provides a direct link between arginine catabolism and the synthesis of another important amino acid.

Enzymology of N 2 Succinylarginine Metabolism

Arginine N-Succinyltransferase (AST; AruF)

Arginine N-succinyltransferase, also known as AST or AruF, is the inaugural enzyme in the arginine succinyltransferase (AST) pathway. oup.comebi.ac.uk This pathway is a primary route for the aerobic catabolism of arginine in certain bacteria, including Pseudomonas species and Escherichia coli. oup.com

Catalytic Role in N(2)-Succinylarginine Biosynthesis from L-Arginine and Succinyl-CoA

The primary catalytic function of Arginine N-Succinyltransferase is to facilitate the transfer of a succinyl group from succinyl-coenzyme A (succinyl-CoA) to the α-amino group of L-arginine. wikipedia.orgpathbank.org This reaction yields N(2)-succinyl-L-arginine and coenzyme A (CoA) as products. wikipedia.org The chemical equation for this reaction is:

Succinyl-CoA + L-arginine ⇌ CoA + N(2)-succinyl-L-arginine wikipedia.org

This enzymatic step is crucial as it commits arginine to the AST catabolic pathway. oup.com In Escherichia coli, this pathway is the major route for arginine catabolism when nitrogen is limited. nih.govnih.gov

Substrate Specificity and Affinity of Arginine N-Succinyltransferase

Arginine N-succinyltransferase exhibits a notable degree of substrate specificity. In Pseudomonas aeruginosa, the enzyme demonstrates a clear preference for L-arginine and succinyl-CoA. vulcanchem.com Kinetic analyses have determined the Michaelis constant (Km) for L-arginine to be 0.5 mM and 0.8 mM in different studies, and for succinyl-CoA, it is 0.2 mM. vulcanchem.comnih.gov The enzyme shows optimal activity at a pH of 8.5. vulcanchem.com It has been observed to be specific for both arginine and ornithine in P. aeruginosa. nih.gov

The enzyme displays strict specificity for the acyl donor, unable to utilize acetyl-CoA or malonyl-CoA in place of succinyl-CoA. vulcanchem.com However, it can act on L-homoarginine, an analog of L-arginine, although the saturation kinetics for this substrate are cooperative. nih.gov D-arginine acts as a competitive inhibitor with respect to L-arginine. nih.gov

**Table 1: Kinetic Parameters of Arginine N-Succinyltransferase from *Pseudomonas aeruginosa***

Substrate Km Value
L-Arginine 0.5 mM - 0.8 mM vulcanchem.comnih.gov
Succinyl-CoA 0.2 mM vulcanchem.com

N-Succinylarginine Dihydrolase (SADH; AstB; AruB)

Following its synthesis, this compound is the substrate for the second enzyme in the AST pathway, N-Succinylarginine Dihydrolase, also referred to as SADH, AstB, or AruB. wikipedia.orggenome.jp

Enzymatic Hydrolysis of this compound

N-Succinylarginine Dihydrolase catalyzes the hydrolysis of N(2)-succinyl-L-arginine. string-db.orgproteopedia.orguniprot.org This reaction involves the participation of two water molecules. wikipedia.orgebi.ac.uk The enzyme does not act on arginine, N2-acetylarginine, or N2-glutamylarginine. genome.jpenzyme-database.org Disruption of the gene encoding this enzyme (astB) leads to the inability to utilize arginine. nih.gov

Reaction Products: N(2)-Succinylornithine, Ammonia (B1221849), and Carbon Dioxide

N(2)-succinyl-L-arginine + 2 H₂O → N(2)-succinyl-L-ornithine + 2 NH₃ + CO₂ wikipedia.org

Structural studies suggest a catalytic mechanism involving two cycles of hydrolysis and ammonia release. researchgate.netnih.gov

Classification within Hydrolase Superfamilies (e.g., Amidinotransferase Superfamily)

N-Succinylarginine Dihydrolase is classified as a hydrolase, specifically acting on carbon-nitrogen bonds in linear amidines. wikipedia.org Its systematic name is N2-succinyl-L-arginine iminohydrolase (decarboxylating). wikipedia.org

Structural and sequence analyses have placed SADH within the amidinotransferase (AT) superfamily. researchgate.netnih.govnih.gov Crystal structures of the enzyme from E. coli reveal a pseudo 5-fold symmetric α/β propeller fold, which is a characteristic of this superfamily. researchgate.netnih.gov The active site contains a conserved Cys-His-Glu catalytic triad (B1167595), further supporting its classification within the AT superfamily. researchgate.netnih.gov This superfamily also includes enzymes like arginine deiminase and arginine:glycine amidinotransferase. nih.gov

Other Enzymes Involved in the AST Pathway

Beyond the initial cleavage of this compound, a series of other enzymes are crucial for the continuation of the AST pathway, ultimately leading to the production of central metabolites.

N(2)-Succinylornithine 5-Aminotransferase Activity (Dual Role in Biosynthesis and Catabolism)

N(2)-Succinylornithine 5-aminotransferase, also known as succinylornithine transaminase (AstC), plays a pivotal role in the AST pathway. expasy.orgwikipedia.org This enzyme catalyzes the transfer of an amino group from N(2)-succinyl-L-ornithine to 2-oxoglutarate, producing N-succinyl-L-glutamate 5-semialdehyde and L-glutamate. wikipedia.orggenome.jp This reaction is a critical step that follows the hydrolysis of this compound. genome.jp

Interestingly, this enzyme exhibits a dual function, participating in both the catabolism and biosynthesis of arginine. pnas.orgresearchgate.net In Pseudomonas aeruginosa, the arginine-inducible succinylornithine transaminase activity is catalyzed by the same enzyme that is involved in arginine biosynthesis, highlighting its metabolic versatility. expasy.orgpnas.org This enzyme can also act on N(2)-acetyl-L-ornithine and L-ornithine, although at a slower rate. expasy.orggenome.jp The E. coli catabolic enzyme, AstC, and its anabolic counterpart, ArgD, are 58% identical and can functionally substitute for each other. researchgate.net

EnzymeAlternate NamesEC NumberSubstratesProductsFunction in AST Pathway
N(2)-Succinylornithine 5-AminotransferaseSuccinylornithine transaminase, AstC, SOAT2.6.1.81N(2)-succinyl-L-ornithine, 2-oxoglutarateN-succinyl-L-glutamate 5-semialdehyde, L-glutamateCatalyzes the third step in the AST pathway. expasy.org

Enzymes Catalyzing Downstream Conversions to Glutamate (B1630785) and Succinate (B1194679)

Following the action of N(2)-Succinylornithine 5-aminotransferase, two additional enzymes are required to complete the conversion to the final products of glutamate and succinate. creative-enzymes.comqmul.ac.uk

The first of these is N-succinylglutamate-5-semialdehyde dehydrogenase (AstD), which is also known by other names such as succinylglutamic semialdehyde dehydrogenase (SGSD). wikipedia.orguniprot.org This enzyme catalyzes the oxidation of N-succinyl-L-glutamate 5-semialdehyde to N-succinyl-L-glutamate, using NAD+ as a cofactor. qmul.ac.ukwikipedia.org This is the fourth step in the AST pathway. qmul.ac.uk

The final step in the pathway is catalyzed by succinylglutamate desuccinylase (AstE). creative-enzymes.comwikipedia.org This enzyme hydrolyzes N-succinyl-L-glutamate to yield succinate and L-glutamate. wikipedia.orgqmul.ac.uk This reaction completes the conversion of the carbon skeleton of arginine into these two key metabolic intermediates. creative-enzymes.com

EnzymeAlternate NamesEC NumberSubstratesProductsFunction in AST Pathway
N-succinylglutamate-5-semialdehyde dehydrogenaseSGSD, AruD, AstD1.2.1.71N-succinyl-L-glutamate 5-semialdehyde, NAD+, H2ON-succinyl-L-glutamate, NADH, H+Catalyzes the fourth step in the AST pathway. qmul.ac.ukgenome.jp
Succinylglutamate desuccinylaseSGDS, AstE3.5.1.96N-succinyl-L-glutamate, H2OSuccinate, L-glutamateCatalyzes the final step in the AST pathway. creative-enzymes.comqmul.ac.uk

Enzyme Mechanism and Structural Biology

The intricate functions of the enzymes in the AST pathway are dictated by their three-dimensional structures and the specific chemical environments of their active sites.

Crystal Structures of Key Enzymes (e.g., AstB)

The crystal structure of N-succinylarginine dihydrolase (AstB) from E. coli has been determined, providing significant insight into the AST pathway. researchgate.netnih.gov The enzyme exhibits a pseudo 5-fold symmetric alpha/beta propeller fold. researchgate.netnih.gov This structure is formed by circularly arranged ββɑβ modules that enclose the active site. researchgate.net AstB belongs to the amidinotransferase (AT) superfamily. researchgate.netnih.gov

Active Site Characterization and Catalytic Triads (e.g., Cys-His-Glu triad)

The active site of an enzyme is the region where substrate molecules bind and undergo a chemical reaction. numberanalytics.com In AstB, the active site contains a Cys-His-Glu catalytic triad, which is a characteristic feature of the AT superfamily. researchgate.netnih.gov This triad is essential for the catalytic activity of the enzyme. nih.gov The proposed catalytic mechanism involves two cycles of hydrolysis and ammonia release, similar to that of arginine deiminases. researchgate.netnih.gov In this mechanism, a cysteine residue acts as the catalytic nucleophile. nih.gov

Conformational Changes upon Substrate Binding and Product Release

Like many enzymes, those in the AST pathway undergo conformational changes upon substrate binding. nih.govnih.gov For AstB, a flexible loop has been identified that is disordered in the absence of a substrate. researchgate.netnih.gov Upon substrate binding, this loop becomes ordered, effectively shielding the ligand from the solvent. researchgate.netnih.gov This induced-fit mechanism is crucial for controlling substrate access to the active site and facilitating the subsequent release of the product. researchgate.netnih.govresearchgate.net

The metabolic pathway involving this compound relies on a series of specialized enzymes that exhibit distinct kinetic properties and substrate preferences. Understanding these enzymatic characteristics is fundamental to elucidating the regulation and efficiency of this pathway.

Quantitative Kinetic Analysis of Enzyme Activities

Quantitative analysis of enzyme kinetics provides crucial insights into the efficiency and regulatory mechanisms of metabolic pathways. For the this compound pathway, studies have focused on characterizing the kinetic parameters of key enzymes, such as Arginine N-succinyltransferase (AST), which catalyzes the initial step.

Detailed kinetic studies of Arginine N-succinyltransferase from Pseudomonas aeruginosa have determined the Michaelis constant (K_m) for its substrates. The K_m is a measure of the concentration at which the enzyme reaches half of its maximum velocity, indicating the affinity of the enzyme for its substrate. For this enzyme, the K_m for L-arginine is 0.8 mM, and for succinyl-CoA, it is 0.2 mM, with optimal activity observed at a pH of 8.5. vulcanchem.com This enzyme demonstrates a high degree of specificity, as it does not accept acetyl-CoA or malonyl-CoA as acyl donors. vulcanchem.com

Kinetic analyses are not limited to determining substrate affinity but also extend to understanding the effects of mutations on catalytic activity. For instance, studies on related enzyme superfamilies, such as the DRE-TIM metallolyases, have shown that substitutions of key residues in the active site can abolish or significantly alter enzyme activity. acs.org In the case of N-succinylarginine dihydrolase (AstB), the second enzyme in the pathway, structural studies reveal a flexible loop that controls substrate access and product release, a common feature in this enzyme superfamily that influences kinetic behavior. nih.gov The catalytic mechanism involves a Cys-His-Glu triad, which is characteristic of the amidinotransferase (AT) superfamily. nih.gov

**Table 1: Kinetic Parameters of Arginine N-succinyltransferase from *P. aeruginosa***

Substrate K_m (mM) Optimal pH
L-arginine 0.8 8.5
Succinyl-CoA 0.2 8.5

Data sourced from kinetic studies in P. aeruginosa. vulcanchem.com

Comparative Substrate Utilization and Selectivity

Enzyme specificity is a critical feature that prevents interference between different metabolic pathways. mdpi.com The enzymes involved in this compound metabolism exhibit a range of specificities, from highly selective to relatively broad, which can be understood by comparing their activity against various substrates.

Arginine N-succinyltransferase (AST) shows stringent substrate selectivity. It specifically catalyzes the transfer of a succinyl group from succinyl-CoA to L-arginine, forming N(2)-succinyl-L-arginine. vulcanchem.comsmolecule.com The enzyme rejects other potential acyl donors like acetyl-CoA and malonyl-CoA, ensuring that only the correct succinylated product is formed. vulcanchem.com

In contrast, other related hydrolases display broader substrate specificity. For example, the E. coli enzyme N-acetyl-L-ornithine deacetylase (ArgE), which is also a metal-dependent aminoacylase, can hydrolyze a variety of α-N-acyl-L-amino acids. ebi.ac.uknih.gov Studies have shown that some substrates, such as α-N-acetylmethionine and α-N-formylmethionine, are hydrolyzed by ArgE more efficiently than its namesake substrate, N-acetyl-L-ornithine. nih.gov

The high degree of selectivity is exemplified by cyanophycin dipeptide hydrolase (CphZ). This enzyme is highly specific for β-Asp-Arg dipeptides. nih.govpnas.org When tested against N(2)-succinyl-arginine, which has a similar structure, CphZ showed no detectable activity. nih.govpnas.org This remarkable selectivity highlights how enzymes can distinguish between structurally similar molecules, a key factor in maintaining metabolic fidelity.

The structural basis for such specificity often lies in the architecture of the enzyme's active site. nih.gov For N-succinylarginine dihydrolase (AstB), the active site is enclosed within a pseudo 5-fold symmetric α/β propeller fold, and a flexible loop shields the bound ligand from the solvent, controlling substrate access. nih.gov This structural arrangement is crucial for its specific recognition and hydrolysis of this compound to N(2)-succinyl-L-ornithine, ammonia, and CO2. nih.govwikipedia.orginrae.fr

Table 2: Comparative Substrate Selectivity of Related Enzymes

Enzyme Primary Substrate(s) Activity with this compound Other Utilized Substrates
Arginine N-succinyltransferase (AST) L-arginine, Succinyl-CoA N/A (Product) Does not utilize Acetyl-CoA or Malonyl-CoA. vulcanchem.com
N-succinylarginine dihydrolase (AstB) This compound Yes (Substrate) Specific for this compound.
N-acetyl-L-ornithine deacetylase (ArgE) N-acetyl-L-ornithine Not reported Broad; includes α-N-acetylmethionine, α-N-formylmethionine. nih.gov
Cyanophycin dipeptide hydrolase (CphZ) β-Asp-Arg No detectable activity. nih.govpnas.org Specific for β-Asp-Arg/Lys dipeptides. nih.gov

Biological Roles and Physiological Significance of N 2 Succinylarginine

in Microbial Nitrogen and Carbon Utilization

The physiological importance of N(2)-Succinylarginine is most pronounced in its role as a transient but crucial molecule in the breakdown of arginine, allowing organisms to leverage this amino acid for both nitrogen and carbon.

Primary Route for Arginine Catabolism in Specific Microorganisms

In several bacteria, including prominent species like Pseudomonas aeruginosa and Escherichia coli, the AST pathway is the preferred method for the aerobic catabolism of arginine. oup.comebi.ac.uk This pathway commences with the formation of this compound. The enzyme Arginine N-succinyltransferase (AST) catalyzes the transfer of a succinyl group from succinyl-CoA to the alpha-amino group of L-arginine, yielding this compound. oup.comuniprot.org

Subsequent enzymatic steps then process this compound. In P. aeruginosa, the pathway proceeds as follows: this compound is converted to N(2)-succinylornithine, which is then transaminated to N-succinylglutamate 5-semialdehyde, followed by oxidation to N-succinylglutamate, and finally hydrolysis to succinate (B1194679) and glutamate (B1630785). pnas.orgnih.gov A similar five-step pathway exists in E. coli, where this compound is hydrolyzed by succinylarginine dihydrolase into N(2)-succinylornithine, ammonia (B1221849), and CO2. ebi.ac.ukresearchgate.net This pathway is essential for arginine degradation, particularly under nitrogen-limiting conditions. asm.orgnih.gov In Pseudomonas cepacia, arginine is also degraded to glutamate and succinate through this compound and other succinylated intermediates. nih.govnih.gov

Contribution to Nitrogen Recycling and Availability

The AST pathway, with this compound as a key intermediate, is a significant contributor to nitrogen recycling in microbes. csic.es Unlike some other arginine degradation pathways that may not release ammonia, the AST pathway efficiently liberates nitrogen in a usable form. asm.orgnih.gov For instance, the hydrolysis of this compound by N-succinylarginine dihydrolase directly releases ammonia. csic.es This process is particularly vital under conditions of nitrogen scarcity, where the ability to scavenge nitrogen from available amino acids is a key survival strategy. vulcanchem.com In E. coli, intracellular levels of this compound have been observed to increase during nitrogen limitation, underscoring its role in nitrogen stress adaptation. vulcanchem.com

Function as a Carbon Source under Aerobic Conditions

Beyond its role in nitrogen metabolism, the catabolism of arginine via this compound provides a valuable source of carbon for the cell, especially under aerobic conditions. pnas.orgnih.gov The final products of the AST pathway, succinate and glutamate, are readily integrated into central metabolism. oup.compnas.org Succinate is an intermediate of the tricarboxylic acid (TCA) cycle, a core pathway for energy generation. Glutamate can also be converted to the TCA cycle intermediate α-ketoglutarate. scite.ai This dual utility makes the AST pathway a highly efficient metabolic route, allowing bacteria like P. aeruginosa to utilize arginine as a sole source of both carbon and nitrogen for growth. nih.govnih.gov

Occurrence and Distribution in Biological Systems

The presence of this compound and the associated AST pathway has been identified in a range of organisms, from bacteria to simple eukaryotes, highlighting its evolutionary significance.

Presence in Prokaryotic Organisms

This compound is a well-established metabolite in several prokaryotic species.

OrganismRole of this compoundReferences
Escherichia coli A key intermediate in the primary ammonia-producing pathway for aerobic arginine catabolism, especially under nitrogen limitation. oup.comebi.ac.uknih.govebi.ac.uk
Pseudomonas aeruginosa An essential intermediate in the AST pathway for the utilization of arginine as a carbon and nitrogen source under aerobic conditions. oup.compnas.orgnih.gov
Pseudomonas cepacia An intermediate in the degradation of arginine to glutamate and succinate, allowing its use as the sole carbon and nitrogen source. pnas.orgnih.govnih.gov
Schizosaccharomyces pombe Detected as a metabolite, suggesting a potential role in its metabolism. ebi.ac.uksmolecule.com

Detection in Model Eukaryotic Organisms

While predominantly studied in prokaryotes, evidence of this compound has also emerged in eukaryotes.

OrganismEvidence of PresenceReferences
Caenorhabditis elegans This compound has been identified as a natural product in this model nematode organism. vulcanchem.comsmolecule.com

The detection of this compound in the nematode C. elegans suggests that the metabolic pathways involving this compound may not be exclusive to the microbial world and could have broader biological roles yet to be fully elucidated. vulcanchem.comsmolecule.com

Implications for Specific Microbial Ecologies (e.g., Gut Microbiota)

This compound is an intermediate in the arginine succinyltransferase (AST) pathway, a key route for arginine catabolism in various bacteria. tandfonline.comoup.com The presence and activity of this pathway, and therefore the production of this compound, have significant implications for microbial communities, particularly the gut microbiota. The gut microbiome is known to influence host health, and the metabolism of amino acids like arginine plays a crucial role in the interactions between microbes and the host. tandfonline.comajou.ac.kr

The AST pathway allows certain gut bacteria to utilize arginine as a source of carbon, nitrogen, and energy. tandfonline.comresearchgate.net This is particularly important in the competitive environment of the gut, where nutrients can be limited. The ability to degrade arginine via the AST pathway can provide a competitive advantage to the bacteria that possess it. For instance, cyanophycin, a biopolymer of aspartate and arginine, is produced by a range of bacteria in environments including the gut microbiota. pnas.orgpnas.org Its degradation product, β-Asp-Arg, can be used as a nitrogen and carbon source by some bacteria like Pseudomonas aeruginosa, which possess the necessary transport systems and enzymatic machinery. pnas.org While distinct from this compound, this highlights the importance of arginine-containing compounds in microbial nutrition within the gut.

The metabolic activity of the gut microbiota, including the catabolism of arginine through pathways like the AST, can modulate the availability of arginine for the host. tandfonline.com This can have downstream effects on host physiology, as arginine is involved in numerous host processes.

This compound in Stress Response and Adaptation

The AST pathway, which involves this compound, is integral to how certain bacteria respond and adapt to environmental stressors, particularly nutrient limitations.

Metabolic Reprogramming in Response to Nutrient Limitation

When faced with a scarcity of essential nutrients, some bacteria reprogram their metabolism to utilize alternative sources. The AST pathway is a prime example of such metabolic plasticity. In organisms like Escherichia coli, the enzymes of the AST pathway are induced under nitrogen-limiting conditions. researchgate.netnih.govasm.org This allows the bacteria to switch to using arginine as a primary nitrogen source to sustain growth. nih.gov The degradation of arginine through this pathway ultimately yields glutamate, a central molecule in nitrogen assimilation, and ammonia. nih.govasm.org

This metabolic reprogramming is a critical survival strategy. Tumor cells, for instance, are known to adapt their metabolism to proliferate under nutrient stress, such as by utilizing glutamine when glucose is scarce. nih.gov Similarly, bacteria that can activate the AST pathway demonstrate a metabolic flexibility that allows them to thrive in environments where preferred nitrogen sources are unavailable. mit.eduresearchgate.net

Role in Adaptation to Environmental Fluctuations (e.g., Nitrogen Deprivation)

The AST pathway plays a crucial role in the adaptation of bacteria to fluctuations in the availability of nitrogen. qmul.ac.uk In many bacteria, the expression of the genes encoding the enzymes of the AST pathway is tightly regulated and is significantly upregulated in response to nitrogen deprivation. nih.govasm.org For example, in E. coli, the induction of the AST pathway is controlled by the nitrogen regulatory protein C (NtrC) and is triggered when nitrogen becomes limited. researchgate.net

This adaptive response ensures that the bacterium can efficiently scavenge and utilize alternative nitrogen sources like arginine from the environment. The ability to rapidly induce the AST pathway provides a significant advantage for survival and growth when faced with the challenge of a fluctuating nutrient landscape. nih.gov This is a common theme in microbial evolution, where organisms develop sophisticated regulatory networks to sense and respond to environmental cues, including nutrient availability.

Comparative Biochemical Roles Across Organisms

The metabolism of arginine, and specifically the role of this compound, varies across different organisms due to the diversity of catabolic pathways.

Differences in Arginine Catabolic Pathways (e.g., AST vs. ADI vs. Arginase pathways)

Bacteria have evolved several distinct pathways to catabolize arginine. The primary routes include the Arginine Succinyltransferase (AST) pathway, the Arginine Deiminase (ADI) pathway, and the Arginase pathway. tandfonline.comnih.gov

Arginine Deiminase (ADI) Pathway: This pathway is typically induced under anaerobic or microaerobic conditions and serves to generate ATP. oup.com It converts arginine to ornithine, ammonia, and carbon dioxide, with the intermediate formation of citrulline and carbamoyl (B1232498) phosphate. oup.comresearchgate.net Unlike the AST pathway, the ADI pathway is primarily an energy-generating process. nih.gov

Arginase Pathway: This pathway is initiated by the enzyme arginase, which hydrolyzes arginine to ornithine and urea. oup.com The ornithine can then be further metabolized to produce glutamate. researchgate.net This pathway is important for basic nitrogen metabolism and is found in many bacteria, though notably absent in E. coli and P. aeruginosa. nih.govoup.com

The presence and preference for these pathways differ among bacterial species. For example, Acinetobacter baumannii predominantly uses the AST pathway for arginine catabolism. nih.gov In contrast, some bacteria may utilize the ADI pathway for survival in anaerobic environments. nih.gov The choice of pathway reflects the specific metabolic needs and ecological niche of the organism.

Arginine Catabolic Pathways

PathwayKey Intermediate(s)Primary FunctionOxygen RequirementExample Organisms
Arginine Succinyltransferase (AST) This compound, N(2)-SuccinylornithineCarbon and Nitrogen SourceAerobicEscherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii nih.govnih.govnih.gov
Arginine Deiminase (ADI) Citrulline, Carbamoyl phosphateATP GenerationAnaerobic/MicroaerobicStreptococcus pyogenes nih.govoup.com
Arginase Ornithine, UreaNitrogen MetabolismAerobicBacillus subtilis, Helicobacter spp. nih.govoup.com

Evolutionary Conservation and Diversification of AST Pathway Enzymes

The enzymes of the AST pathway show both conservation and diversification across different bacterial species, reflecting their evolutionary history. The five core enzymes of the pathway are:

Arginine N-succinyltransferase (AstA) string-db.org

N-succinylarginine dihydrolase (AstB) wikipedia.orgebi.ac.ukuniprot.org

Succinylornithine transaminase (AstC) expasy.orgwikipedia.orguniprot.orggenome.jp

Succinylglutamate-semialdehyde dehydrogenase (AstD) qmul.ac.ukwikipedia.orgexpasy.orguniprot.org

Succinylglutamate desuccinylase (AstE) qmul.ac.uk

The genetic organization of the AST pathway genes also shows variation. In E. coli, the genes astCADBE appear to form an operon, indicating coordinated regulation. nih.gov The evolutionary relationships of these enzymes can be traced through sequence analysis. For example, aspartate aminotransferase (AST) isoenzymes are thought to have evolved from a common ancestral gene through duplication. amegroups.org Similar evolutionary processes have likely shaped the diversification of the AST pathway enzymes in bacteria, leading to variations in substrate specificity and regulatory mechanisms tailored to the specific needs of each organism. oup.com

Enzymes of the Arginine Succinyltransferase (AST) Pathway

EnzymeEC NumberReaction
Arginine N-succinyltransferase (AstA)2.3.1.109L-arginine + succinyl-CoA → N(2)-succinyl-L-arginine + CoA qmul.ac.ukexpasy.org
N-succinylarginine dihydrolase (AstB)3.5.3.23N(2)-succinyl-L-arginine + 2 H₂O → N(2)-succinyl-L-ornithine + 2 NH₃ + CO₂ wikipedia.orgexpasy.org
Succinylornithine transaminase (AstC)2.6.1.81N(2)-succinyl-L-ornithine + 2-oxoglutarate → N-succinyl-L-glutamate 5-semialdehyde + L-glutamate expasy.orgwikipedia.org
Succinylglutamate-semialdehyde dehydrogenase (AstD)1.2.1.71N-succinyl-L-glutamate 5-semialdehyde + NAD⁺ + H₂O → N-succinyl-L-glutamate + NADH + H⁺ qmul.ac.ukwikipedia.org
Succinylglutamate desuccinylase (AstE)3.5.1.96N-succinyl-L-glutamate + H₂O → L-glutamate + succinate qmul.ac.uk

Molecular Regulation of N 2 Succinylarginine Metabolism

Transcriptional Regulation of AST Pathway Genes

The primary inducer for the AST pathway is its own substrate, L-arginine. In the presence of exogenous L-arginine, the expression of the ast operon is significantly increased. asm.orgnih.gov Studies in Salmonella typhimurium have demonstrated that adding arginine to a nitrogen-limiting medium results in a marked increase in AST activity. nih.gov For instance, a 7.3-fold induction of AST activity was observed when wild-type S. typhimurium was grown in a glucose minimal medium with glutamate (B1630785) and arginine, compared to glutamate alone. nih.govresearchgate.net This induction is crucial for the cell to utilize arginine as a nutrient source. nih.govasm.org Similarly, in Acinetobacter baumannii, the expression of AST pathway genes is responsive to external arginine supplementation, and in Pseudomonas aeruginosa, the pathway is induced by exogenous L-arginine. asm.orgpnas.org This induction by L-arginine is not a standalone mechanism and is critically dependent on the presence of a functional arginine regulator, ArgR. nih.govpnas.org

Table 1: Effect of L-Arginine on Arginine Succinyltransferase (AST) Activity

OrganismGrowth ConditionFold Induction of AST ActivityReference
Salmonella typhimuriumGlucose minimal medium with glutamate vs. glutamate + arginine7.3-fold nih.govresearchgate.net
Acinetobacter baumanniiM9 minimal salts with glutamate vs. arginineHighest gene expression with arginine asm.org
Escherichia coliNitrogen-limited mediumInduced by arginine nih.govuniprot.org

Carbon catabolite repression (CCR) is a global regulatory mechanism that allows bacteria to prioritize the use of preferred carbon sources, like glucose. wikipedia.orgfrontiersin.org The AST pathway is subject to this control, meaning its expression is repressed when a readily metabolizable carbon source is abundant. Conversely, under conditions of carbon starvation, the AST pathway is induced. nih.govasm.org This induction under carbon limitation requires the function of both the cyclic AMP receptor protein (CRP) and the specific transcriptional activator, ArgR. researchgate.netasm.orgnih.gov In S. typhimurium, the control region of the ast operon contains a binding site for CRP. asm.orgnih.gov The binding of the cAMP-CRP complex is a prerequisite for the activation of the operon when preferred carbon sources are absent, ensuring that the cell can switch to metabolizing amino acids like arginine for carbon and energy when necessary. nih.gov

The expression of the AST pathway is also governed by the availability of nitrogen. In many bacteria, the pathway is induced under nitrogen-limiting conditions, a phenomenon controlled by the nitrogen catabolite repression (NCR) system. nih.govasm.orgnih.gov When preferred nitrogen sources like ammonia (B1221849) are scarce, the cell activates pathways to utilize alternative nitrogen sources, such as arginine. asm.org This induction requires the transcriptional activator NtrC (also known as NRI). nih.govasm.orgresearchgate.net In S. typhimurium and E. coli, nitrogen-limited growth leads to much higher levels of AST pathway enzymes compared to growth in nitrogen-rich media. asm.orgnih.gov The control region of the ast operon in S. typhimurium contains binding sites for NtrC, which, when activated under nitrogen-poor conditions, promotes transcription from an NtrC-dependent promoter. nih.govresearchgate.net

Table 2: Influence of Nitrogen Availability on AST Pathway Enzyme Levels

OrganismConditionObservationReference
Escherichia coliNitrogen-limited vs. Nitrogen-rich mediumHigher levels of succinylarginine dihydrolase and succinylglutamate desuccinylase asm.org
Klebsiella aerogenesNitrogen-limited vs. Nitrogen-rich mediumHigher levels of succinylarginine dihydrolase and succinylglutamate desuccinylase nih.gov
Salmonella typhimuriumNitrogen-limiting conditionsInduction of AST activity asm.orgnih.gov

The ArgR protein is a central and indispensable transcriptional regulator in the control of the AST pathway. nih.gov While historically known as a repressor for arginine biosynthesis genes, ArgR functions as a transcriptional activator for the catabolic ast operon. asm.org This dual function allows for reciprocal regulation of arginine metabolism. In the presence of arginine, ArgR represses anabolic genes and activates the catabolic ast genes. asm.org

The activation of the ast operon by ArgR is essential for both the induction by L-arginine and the induction seen under carbon starvation. nih.govasm.org Studies in S. typhimurium have shown that in an argR mutant, the induction of AST activity by exogenous arginine is completely abolished. nih.govresearchgate.net Similarly, in Pseudomonas putida, an argR-null mutant is impaired in its ability to utilize L-arginine as a carbon or nitrogen source, indicating ArgR is necessary for its transport and catabolism. asm.org

The regulatory region of the ast operon contains specific binding sites for ArgR, known as ARG boxes. researchgate.netasm.org The binding of the ArgR-arginine complex to these sites is believed to be a key step that facilitates the subsequent action of other activators like NtrC or CRP, ultimately leading to the transcription of the operon. nih.govasm.orgnih.gov Therefore, ArgR plays a pivotal role in modulating the expression of the ast operon in direct response to the availability of arginine, as well as integrating signals from the cell's carbon and nitrogen status. researchgate.netnih.gov

Nitrogen Catabolite Repression

Post-transcriptional and Post-translational Control Mechanisms

While transcriptional control is the primary mode of regulation for the AST pathway, post-transcriptional mechanisms also contribute to the fine-tuning of gene expression. These processes occur after the mRNA has been synthesized and can influence the amount of protein produced from a given transcript. wikipedia.org

The steady-state level of any mRNA is determined by the balance between its rate of synthesis (transcription) and its rate of degradation. nih.gov Therefore, regulating mRNA stability provides an additional layer of control over gene expression. numberanalytics.com The half-life of an mRNA molecule can be influenced by various factors, including RNA-binding proteins (RBPs) and specific sequences within the mRNA itself, particularly in the 3' untranslated region (3' UTR). nih.govmdpi.com

Protein Modification and Activity Regulation

Post-translational modifications (PTMs) are a fundamental mechanism for rapidly altering protein function in response to cellular and environmental cues. One such PTM, lysine (B10760008) succinylation, has been identified as a widespread and significant regulatory process in both prokaryotic and eukaryotic cells. This modification involves the transfer of a succinyl group from the central metabolite succinyl-CoA to the ε-amino group of a lysine residue on a target protein. This process is reversible, with enzymes known as desuccinylases, such as the Sir2-like deacetylase CobB in Escherichia coli, catalyzing the removal of the succinyl group plos.org.

The addition of the succinyl group is noteworthy because it induces a significant chemical change on the lysine residue: it increases the mass by 100 Da and, more importantly, converts the positive charge of the lysine sidechain to a negative one. This can lead to substantial alterations in a protein's structure, stability, and interactions, thereby modulating its biological activity asm.org.

Succinylation plays a crucial role in the regulation of cellular metabolism. In bacteria, numerous enzymes involved in central metabolic pathways, including amino acid metabolism, are subject to succinylation asm.org. This modification can either enhance or inhibit the catalytic activity of these enzymes, providing a dynamic layer of control over metabolic fluxes asm.org. For example, studies in E. coli have shown that high-glucose conditions lead to a significant increase in lysine-succinylated proteins, suggesting a profound link between carbon metabolism and this PTM plos.org. While succinylation is established as a key regulator of metabolic enzymes, direct evidence specifically identifying and characterizing the succinylation of the core enzymes of the N(2)-Succinylarginine pathway (AstA, AstB, AstC, AstD, AstE) is not yet prominent in the literature. However, given that these enzymes are central to arginine catabolism, they represent potential targets for this regulatory PTM.

Allosteric Regulation and Feedback Loops

Allosteric regulation provides an immediate and sensitive mechanism for controlling metabolic flux in response to the concentration of specific metabolites. This type of regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, causing a conformational change that either activates or inhibits the enzyme's activity.

In the context of this compound metabolism, the initial enzyme of the pathway has been shown to be under allosteric control. Studies on the arginine and ornithine succinyltransferase from Pseudomonas aeruginosa and Pseudomonas cepacia have revealed complex regulatory behavior researchgate.netnih.gov. While the enzyme's kinetics for the substrate L-arginine follow a standard Michaelis-Menten model, its saturation curve for the alternative substrate L-ornithine is sigmoidal, which is a hallmark of allosteric cooperativity researchgate.netnih.gov. This cooperative binding of L-ornithine is influenced by other molecules; for instance, D-arginine acts as a competitive inhibitor against L-arginine and also reduces the cooperativity observed with L-ornithine nih.gov. Furthermore, the polyamine spermidine (B129725) increases the sigmoidal nature of the L-ornithine saturation curve, confirming the allosteric nature of the enzyme nih.gov.

This allosteric behavior suggests a sophisticated mechanism for balancing the catabolism of arginine and ornithine. A mutant strain of P. cepacia capable of growing faster on L-ornithine was found to possess a modified succinyltransferase with reduced cooperativity for L-ornithine, directly linking this allosteric property to metabolic efficiency researchgate.net.

Beyond the initial step, feedback and feed-forward mechanisms are also at play. In P. aeruginosa, the utilization of glutamate, the final product of the AST pathway, is catalyzed by an arginine-inducible NAD-dependent glutamate dehydrogenase (GdhB). The activity of GdhB is subject to allosteric activation by L-arginine, the initial substrate of the AST pathway nih.gov. This represents a feed-forward activation loop, where the presence of the starting material (arginine) enhances the activity of an enzyme responsible for processing the pathway's end product, thereby coordinating the entire metabolic sequence.

Genetic Determinants of this compound Metabolism

The capacity to metabolize this compound is encoded in the genome, with the relevant genes often organized into operons for coordinated regulation. The study of these genetic systems, including their organization and the effects of mutations, has been fundamental to understanding the pathway's role and control.

In many bacteria, including Escherichia coli, the genes encoding the enzymes for the AST pathway are clustered together in an operon, ensuring their co-expression when needed. In E. coli, this is known as the astCADBE operon nih.gov. This operon structure is crucial for the efficient synthesis of all five enzymes required to convert arginine to glutamate and succinate (B1194679). The regulation of the astCADBE operon is complex, responding to both nitrogen availability and the presence of arginine. Expression is induced under nitrogen-limiting conditions and is further "superinduced" when arginine is present nih.gov. This genetic arrangement allows E. coli to use arginine as a sole nitrogen source oup.com.

A similar genetic organization is found in Pseudomonas aeruginosa, where the genes are organized in the aru (arginine utilization) cluster. This cluster includes the aruCFGDBE genes, which are also controlled by the arginine regulatory protein, ArgR ebi.ac.ukasm.org. The organization allows for the efficient aerobic catabolism of arginine as a primary carbon and nitrogen source in this organism asm.org.

The table below details the genes within the canonical E. coli ast operon and their corresponding enzymatic functions.

Mutational studies have been instrumental in confirming the physiological role of the ast genes and the importance of the AST pathway. By disrupting specific genes, researchers have been able to observe the direct consequences on arginine metabolism.

In Escherichia coli, targeted gene disruption has provided clear evidence for the function of individual enzymes. The disruption of the astB gene, which encodes N-succinylarginine dihydrolase, completely eliminates the enzyme's activity and prevents the bacterium from utilizing arginine as a nitrogen source nih.govnih.gov. Similarly, a disruption in the astC gene, encoding succinylornithine transaminase, also prevents arginine catabolism and, interestingly, impairs the utilization of ornithine as well nih.govnih.gov. These findings underscore that the AST pathway is essential for aerobic arginine catabolism in E. coli nih.gov.

In Pseudomonas aeruginosa, analysis of mutants has also helped to delineate the pathway. Strains with mutations in specific aru genes were found to accumulate the intermediates of the pathway that preceded the blocked enzymatic step. For instance, a mutant blocked in N-succinylglutamate desuccinylase was observed to accumulate N-succinylglutamate. This approach has been crucial for identifying the sequence of reactions and the function of the involved enzymes.

The table below summarizes key findings from mutational analyses of genes involved in this compound metabolism.

Advanced Research Methodologies and Approaches for N 2 Succinylarginine Studies

Analytical Techniques for N(2)-Succinylarginine Detection and Quantification

The detection and quantification of this compound and related metabolites are crucial for understanding its role in metabolic pathways. Various analytical techniques have been employed to identify and measure these compounds in biological samples.

High-Voltage Electrophoresis and High-Performance Liquid Chromatography (HPLC)

High-voltage electrophoresis (HVE) and high-performance liquid chromatography (HPLC) have been instrumental in the initial identification of N(2)-succinylated intermediates in arginine catabolism. nih.govscite.aipnas.org In studies involving Pseudomonas aeruginosa, these techniques were used to separate and identify compounds like this compound and N-succinylglutamate from arginine-nonutilizing (aru) mutants. nih.govscite.aipnas.org

In a typical application, resting cells were incubated with a labeled substrate, such as [U-14C]arginine. The resulting products were then extracted and separated using HVE at a specific pH, for instance, pH 6.4. The separated compounds were visualized through autoradiography. pnas.org For further confirmation, the radioactive spots corresponding to the metabolites of interest were mixed with their synthetic, non-radioactive counterparts and subjected to HPLC analysis. pnas.org The co-elution of the radioactive compound with the synthetic standard, monitored by radioactivity counting and UV absorbance, confirmed the identity of the metabolite. pnas.org

For example, in one study, product 1 was identified as this compound, product 2 as N-succinylglutamate, and product 3 as N(2)-succinylornithine through this combined HVE and HPLC approach. pnas.org

Mass Spectrometry-Based Approaches for Metabolite Profiling

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides a powerful platform for comprehensive metabolite profiling, including the detection of this compound and other intermediates. These hyphenated techniques offer high sensitivity and selectivity, allowing for the identification and quantification of a wide range of metabolites in complex biological mixtures. uni-regensburg.denih.gov

Metabolite profiling studies in various organisms, such as Zymomonas mobilis and the fungus Podospora anserina, have utilized MS-based methods to analyze changes in metabolite levels under different conditions. nih.govmdpi.com For instance, in P. anserina, metabolic profiling was conducted on wild-type and CLPP-null strains to investigate the effects of a specific gene deletion on the metabolome. mdpi.com The general workflow for such an analysis involves sample quenching, extraction of intracellular metabolites, and subsequent analysis by an LC-MS/MS system. nih.gov The data acquired is then processed using specialized software for peak identification, alignment, and quantification. nih.gov

The high resolution and mass accuracy of modern mass spectrometers, such as those used in UPLC/MS/MS and UPLC/TOF-MS analyses, enable the identification of novel derivatives of common metabolites in complex food matrices like soy sauce. researchgate.net While not directly focused on this compound, these studies demonstrate the capability of MS-based platforms to uncover and quantify a diverse array of metabolites.

Isotopic Labeling Techniques for Metabolic Flux Analysis

Metabolic flux analysis (MFA) employing stable isotope tracers is a quantitative method used to determine the rates of metabolic reactions within a cell. nih.govnih.gov This technique relies on feeding cells a substrate labeled with a stable isotope, such as 13C or 15N, and then tracking the incorporation of the label into various intracellular metabolites. uni-regensburg.denih.gov The resulting labeling patterns, determined by techniques like mass spectrometry or NMR, provide detailed information about the active metabolic pathways and their relative contributions to the production of a particular metabolite. nih.govnih.gov

The core principle of MFA is that under steady-state conditions, the isotopic labeling pattern of a metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. nih.gov This allows researchers to infer the in vivo fluxes that are not directly measurable. nih.govnih.gov For example, using [U-14C]arginine as a tracer allowed for the detection of succinylated arginine catabolites in P. aeruginosa. pnas.org

While direct MFA studies specifically targeting the this compound pathway are not detailed in the provided results, the methodologies are broadly applicable. For instance, by providing 13C-labeled glucose and 15N-labeled aspartate to E. coli, researchers have been able to follow the flow of these isotopes through central carbon and nitrogen metabolism, identifying key intermediates and their concentrations. researchgate.net

Genetic Manipulation and Mutant Analysis in Metabolic Research

Generation and Characterization of Arginine-Nonutilizing (aru) Mutants

The isolation and characterization of arginine-nonutilizing (aru) mutants have been fundamental to elucidating the arginine succinyltransferase (AST) pathway, where this compound is a key intermediate. nih.govscite.aipnas.org In Pseudomonas aeruginosa, mutants unable to utilize arginine as a sole carbon and nitrogen source were selected and analyzed. pnas.orgresearchgate.net

These aru mutants were found to accumulate specific intermediates of the AST pathway. For example, some mutants converted L-arginine to this compound, while others accumulated N-succinylglutamate. nih.govscite.ai This accumulation of intermediates in blocked mutants provided direct evidence for the sequence of reactions in the pathway. The pathway was established as: L-arginine → this compound → N(2)-succinylornithine → N-succinylglutamate 5-semialdehyde → N-succinylglutamate → succinate (B1194679) + glutamate (B1630785). nih.govpnas.org

The generation of these mutants typically involves standard microbiological techniques for mutagenesis and selection. pnas.org The characterization then involves growing the mutants in specific media and analyzing the excreted or accumulated compounds using the analytical techniques described in section 6.1.

Gene Knockout and Overexpression Strategies

More targeted genetic manipulation techniques, such as gene knockout and overexpression, provide precise ways to study the function of specific genes and their products in metabolic pathways. nih.gov

Gene Knockout: This strategy involves the complete removal or inactivation of a specific gene. For example, the creation of a letA deletion mutant in Legionella pneumophila was used to study its role in regulating the expression of other genes. In the context of this compound metabolism, knocking out a gene like aruB (encoding N-succinylarginine dihydrolase) would be expected to lead to the accumulation of this compound, confirming the enzyme's role in its degradation. wikipedia.orguniprot.org

Gene Overexpression: This approach involves increasing the expression of a particular gene, often by placing it under the control of a strong, inducible promoter on a plasmid. nih.gov For instance, the overexpression of the regulatory RNAs rsmY and rsmZ in E. coli and L. pneumophila was used to investigate their function. In the study of this compound, overexpressing the gene for arginine succinyltransferase (astA or aruA) could potentially increase the flux towards this compound production, assuming sufficient precursor availability. oup.com

Transposon Mutagenesis Screens for Pathway Identification

Transposon mutagenesis is a powerful genetic tool used to identify genes involved in specific biological pathways, including the metabolism of this compound. This technique involves the random insertion of a transposon, a mobile genetic element, into the genome of an organism. Disruption of a gene essential for a particular metabolic process by the transposon results in a measurable phenotypic change.

In the context of this compound, researchers can screen a library of transposon mutants for their inability to utilize arginine as a carbon or nitrogen source. For instance, in studies of Pseudomonas aeruginosa, arginine-nonutilizing (aru) mutants were instrumental in delineating the arginine succinyltransferase (AST) pathway. nih.gov These mutants were found to accumulate intermediates such as this compound, directly implicating the disrupted genes in its metabolism. nih.gov

Similarly, transposon mutagenesis in Acinetobacter baumannii has been employed to identify genes required for surface-associated motility, a complex process that can be influenced by metabolic pathways. biorxiv.org While not directly focused on this compound, these screens can uncover unexpected links between metabolic pathways and other cellular functions. biorxiv.org For example, a Tn-Seq screen revealed that genes of the arginine succinyltransferase (AST) pathway, including the one encoding N-succinylarginine dihydrolase, were important for silver tolerance in Burkholderia cenocepacia. uzh.ch

The general workflow for a transposon mutagenesis screen to identify genes in the this compound pathway is as follows:

StepDescription
1. Transposon Delivery A transposon, often carrying an antibiotic resistance marker, is introduced into the bacterial population, typically via a vector that cannot replicate in the host.
2. Mutant Library Generation Cells that have incorporated the transposon into their genome are selected for, creating a library of random mutants.
3. Phenotypic Screening The mutant library is screened for the desired phenotype, such as the inability to grow on a medium with arginine as the sole carbon or nitrogen source.
4. Identification of Insertion Site For mutants exhibiting the target phenotype, the genomic DNA is isolated, and the site of the transposon insertion is identified, often using techniques like single-primer PCR or sequencing. biorxiv.org
5. Gene Identification and Pathway Reconstruction The disrupted gene is identified, and its role in the this compound metabolic pathway is inferred.

This powerful approach has been fundamental in piecing together the genetic basis of the AST pathway in various bacteria.

"-Omics" Approaches in Investigating this compound Metabolism

High-throughput "-omics" technologies provide a global perspective on the cellular processes related to this compound metabolism.

Proteomics for Enzyme Identification and Quantification

Proteomics involves the large-scale study of proteins, their structures, and their functions. In the context of this compound, proteomics is used to identify and quantify the enzymes involved in its metabolic pathway. This is often achieved through techniques like mass spectrometry-based shotgun proteomics. scispace.com

For example, a proteomic analysis of Burkholderia species revealed an increased expression of N-succinylarginine dihydrolase in response to uranium stress, suggesting a role for the AST pathway in the stress response. mdpi.com Similarly, in Escherichia coli O157:H7, proteomic studies have identified arginine succinyltransferase as being differentially expressed in variants with different stress fitness characteristics. nih.gov

The general workflow for a proteomic analysis of this compound metabolism is as follows:

StepDescription
1. Sample Preparation Protein extracts are obtained from cells grown under specific conditions (e.g., in the presence or absence of arginine).
2. Protein Digestion Proteins are enzymatically digested into smaller peptides.
3. Mass Spectrometry The peptide mixture is analyzed by mass spectrometry to determine the mass-to-charge ratio of the peptides.
4. Protein Identification and Quantification The resulting spectra are compared to protein sequence databases to identify the proteins present in the sample. serbiosoc.org.rs Quantitative proteomics techniques can then be used to determine the relative abundance of these proteins between different conditions. nih.gov

Transcriptomics for Gene Expression Analysis

Transcriptomics focuses on the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. This approach is invaluable for understanding how the expression of genes involved in this compound metabolism is regulated.

For instance, transcriptomic analyses have shown that the genes of the arginine succinyltransferase (AST) pathway are induced by arginine and subject to catabolite repression by other carbon sources like succinate. nih.gov In Salmonella typhimurium, it was found that both argR and crp genes are essential for the induction of the ast operon under carbon starvation. nih.gov RNA sequencing has been used to analyze the transcriptomic differences in cotton genotypes under nitrogen starvation and resupply, revealing key genes and pathways in carbon and nitrogen metabolism. nih.gov

The general workflow for a transcriptomic analysis is as follows:

StepDescription
1. RNA Extraction Total RNA is extracted from cells grown under the desired experimental conditions.
2. Library Preparation The RNA is converted to cDNA, and sequencing libraries are prepared.
3. High-Throughput Sequencing The cDNA libraries are sequenced using next-generation sequencing platforms.
4. Data Analysis The sequencing reads are mapped to a reference genome, and the expression levels of each gene are quantified. Differentially expressed genes between conditions are identified. doi.org

Metabolomics for Global Metabolic Profiling

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. This approach provides a direct snapshot of the physiological state of a cell.

In the study of this compound, metabolomics can be used to identify and quantify the full range of metabolites in a cell, including this compound and its precursors and downstream products. uni-regensburg.de This allows researchers to observe the global metabolic response to changes in the AST pathway. For example, arginine-nonutilizing mutants of P. aeruginosa were shown to accumulate this compound and N-succinylglutamate, which were identified using techniques like high-voltage electrophoresis and HPLC. nih.gov

The general workflow for a metabolomics study is as follows:

StepDescription
1. Metabolite Extraction Metabolites are extracted from cells, often using a quenching step to halt metabolic activity instantly.
2. Metabolite Analysis The extracted metabolites are analyzed using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
3. Data Analysis The resulting data is processed to identify and quantify the metabolites present in the sample.
4. Pathway Analysis The changes in metabolite levels are mapped onto metabolic pathways to understand the overall metabolic state of the cell.

In Vitro and In Vivo Enzymatic Assay Development

Assays for Arginine N-Succinyltransferase Activity

Enzymatic assays are crucial for characterizing the activity of specific enzymes, such as Arginine N-succinyltransferase (AST), which catalyzes the first step in the AST pathway. wikipedia.org These assays can be performed in vitro with purified enzymes or in vivo using whole cells or crude cell extracts. databiotech.co.il

In Vitro Assays: These assays use purified Arginine N-succinyltransferase and its substrates, L-arginine and succinyl-CoA, in a controlled environment. The activity of the enzyme can be measured by monitoring the consumption of the substrates or the formation of the products, CoA and N(2)-succinyl-L-arginine. wikipedia.org For example, purified N(2)-acetylornithine 5-aminotransferase, an enzyme that can also act on N(2)-succinylornithine, was used to demonstrate its dual role in arginine metabolism. nih.gov

In Vivo Assays: These assays measure the enzymatic activity within living cells or cell extracts. For instance, resting cells of wild-type P. aeruginosa were used to demonstrate the accumulation of N(2)-succinylornithine when treated with an inhibitor of pyridoxal (B1214274) phosphate-dependent enzymes. nih.gov Enzyme assays with crude extracts of P. aeruginosa were used to establish the entire AST pathway. nih.gov

The development of robust and specific assays for Arginine N-succinyltransferase is essential for understanding its kinetic properties, substrate specificity, and regulation.

Assays for N-Succinylarginine Dihydrolase Activity

The enzymatic activity of N-succinylarginine dihydrolase (AstB), a key enzyme in the arginine succinyltransferase (AST) pathway, is primarily determined by measuring the production of one of its products, ammonia (B1221849). asm.orgresearchgate.net This enzyme catalyzes the conversion of N2-succinyl-L-arginine and water into N2-succinyl-L-ornithine, ammonia, and carbon dioxide. wikipedia.org

A common and effective method for this measurement is a coupled enzymatic assay. asm.orgnih.gov In this approach, the ammonia released by N-succinylarginine dihydrolase is utilized by a second enzyme, glutamate dehydrogenase (GDH). asm.orgnih.gov The GDH-catalyzed reaction consumes ammonia and α-ketoglutarate, leading to the oxidation of NADH to NAD+. asm.orgnih.gov The decrease in NADH concentration can be monitored spectrophotometrically by measuring the reduction in absorbance at a wavelength of 232 nm or 340 nm. asm.org This allows for a continuous and quantitative assessment of the dihydrolase activity.

The assay is typically performed using cell extracts from organisms like Escherichia coli that have been grown under nitrogen-limiting conditions, which induces the expression of the AST pathway enzymes. asm.orgresearchgate.net Mutants with disruptions in the astB gene show an elimination of N-succinylarginine dihydrolase activity, confirming the specificity of the assay. asm.orgnih.gov

Table 1: Components of a Typical Coupled Assay for N-Succinylarginine Dihydrolase Activity

Component Role Reference
Cell Extract or Purified AstB Source of N-succinylarginine dihydrolase asm.org
N(2)-Succinyl-L-arginine Substrate for the enzyme asm.orgwikipedia.org
Glutamate Dehydrogenase (GDH) Coupling enzyme asm.orgnih.gov
α-Ketoglutarate Co-substrate for GDH asm.orgnih.gov
NADH Co-substrate for GDH; monitored for absorbance change asm.orgnih.gov

Reconstitution of Pathway Segments in Vitro

For the this compound pathway, also known as the arginine succinyltransferase (AST) pathway, in vitro reconstitution enables a systematic analysis of the five enzymatic steps that convert arginine to glutamate. nih.govenzyme-database.org The process begins with the separate expression and purification of each enzyme in the pathway, such as arginine succinyltransferase (AstA), N-succinylarginine dihydrolase (AstB), succinylornithine aminotransferase (AstC), succinylglutamate-semialdehyde dehydrogenase (AstD), and succinylglutamate desuccinylase (AstE). asm.orgnih.gov

Once purified, these enzymes can be combined in a stepwise manner to reconstitute segments of the pathway. For instance, to study the initial steps, purified AstA and AstB can be incubated with the substrates L-arginine and succinyl-CoA. pnas.org The reaction progress can be monitored by detecting the formation of intermediates like this compound and the final product of the segment, N(2)-succinylornithine. pnas.org Analytical techniques such as high-voltage electrophoresis (HVE) and high-performance liquid chromatography (HPLC) are used to identify and quantify these succinylated intermediates. pnas.org

This methodology has been crucial in confirming the sequence of reactions and identifying the specific function of each enzyme within the AST pathway in organisms like Pseudomonas aeruginosa and E. coli. asm.orgpnas.org By manipulating the concentration of each enzyme, substrate, and cofactor, researchers can identify rate-limiting steps and study the regulatory mechanisms governing the pathway's flux. nih.gov

Table 2: Enzymes of the Arginine Succinyltransferase (AST) Pathway for In Vitro Reconstitution

Enzyme (Gene) EC Number Reaction Catalyzed Reference
Arginine succinyltransferase (AstA) 2.3.1.109 L-arginine + succinyl-CoA → N(2)-Succinyl-L-arginine + CoA nih.gov
N-succinylarginine dihydrolase (AstB) 3.5.3.23 N(2)-Succinyl-L-arginine + 2 H₂O → N(2)-succinyl-L-ornithine + 2 NH₃ + CO₂ wikipedia.org
Succinylornithine aminotransferase (AstC) 2.6.1.81 N(2)-Succinyl-L-ornithine + 2-oxoglutarate → N-succinyl-L-glutamate 5-semialdehyde + L-glutamate nih.gov
Succinylglutamate-semialdehyde dehydrogenase (AstD) 1.2.1.71 N-Succinyl-L-glutamate 5-semialdehyde + NAD(P)⁺ + H₂O → N-succinyl-L-glutamate + NAD(P)H + H⁺ enzyme-database.org

Compound Index

Compound Name
This compound
N-succinylarginine dihydrolase
N2-succinyl-L-arginine
N2-succinyl-L-ornithine
Ammonia
Carbon dioxide
Glutamate dehydrogenase
α-Ketoglutarate
NADH
NAD+
Tris-HCl
Triethanolamine
Arginine succinyltransferase
Succinylornithine aminotransferase
Succinylglutamate-semialdehyde dehydrogenase
Succinylglutamate desuccinylase
L-arginine
Succinyl-CoA
CoA
N-succinyl-L-glutamate 5-semialdehyde
L-glutamate
N-succinyl-L-glutamate

Future Directions in N 2 Succinylarginine Research

Elucidating Uncharacterized Enzymes and Regulatory Elements

While the core enzymatic steps of the AST pathway are well-documented in certain bacteria like Escherichia coli and Pseudomonas aeruginosa, the complete regulatory landscape and the potential for variations in the enzymatic machinery across different species warrant further investigation. nih.govasm.orgresearchgate.net The primary enzymes involved in the direct metabolism of N(2)-Succinylarginine are Arginine N-succinyltransferase (AstA) and N-succinylarginine dihydrolase (AstB). smolecule.comwikipedia.org

In E. coli and Salmonella typhimurium, the expression of the ast operon, which encodes the enzymes of the AST pathway, is known to be regulated by several factors. nih.govnih.gov These include the nitrogen regulatory protein C (NtrC), the cAMP receptor protein (CRP), and the arginine repressor (ArgR). nih.gov Exogenous arginine has been shown to induce the AST pathway under nitrogen-limiting conditions, a process that is dependent on ArgR. nih.gov While these regulatory elements have been identified, the intricate details of their interactions and the potential for additional, as-yet-uncharacterized regulatory factors remain an active area of research. For instance, the precise mechanisms by which these regulators integrate various cellular signals to modulate the flux through the AST pathway are not fully understood.

Future research should aim to identify and characterize any novel enzymes or transporters that may be involved in this compound metabolism in a broader range of organisms. Furthermore, a deeper exploration of the regulatory networks governing the AST pathway is needed. This includes identifying new regulatory proteins, understanding the conformational changes in regulators upon binding effector molecules, and mapping the complete regulon of these transcription factors.

Expanding the Understanding of this compound Metabolism in Diverse Organisms

The presence of this compound and the enzymes for its metabolism have been identified in a diverse array of organisms, yet our understanding of its metabolic role is largely confined to a few bacterial species. nih.gov this compound has been reported in the nematode Caenorhabditis elegans, the insect Apis cerana, the protist Euglena gracilis, and even in pear trees. smolecule.comnih.govhmdb.cavulcanchem.com This wide distribution suggests that the metabolic pathways involving this compound may be more ubiquitous and functionally diverse than currently appreciated.

In bacteria such as Acinetobacter baumannii, the AST pathway is the predominant route for arginine catabolism and is crucial for the bacterium's virulence. researchgate.net In Pseudomonas species, this pathway is essential for the aerobic catabolism of arginine. oup.com The AST pathway is also present in other bacteria like Yersinia mollaretii and Burkholderia cenocepacia. string-db.orgasm.org In cyanobacteria, while the arginase pathway is prominent, the arginine succinyltransferase pathway also exists as another route for arginine catabolism. nih.gov

However, for many organisms where this compound has been detected, the specific metabolic pathways and their physiological significance are yet to be elucidated. Future studies should focus on characterizing the AST pathway, or potentially novel metabolic routes involving this compound, in these diverse organisms. This will require a combination of genetic, biochemical, and metabolomic approaches to identify the relevant enzymes and their functions. Understanding the role of this compound metabolism in the context of the unique physiology and environment of each organism will provide a more comprehensive picture of its biological importance.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of this compound metabolism, it is imperative to integrate data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govfrontiersin.orgmdpi.com Such an approach can reveal the intricate interplay between the genetic potential, gene expression, protein abundance, and metabolic output related to the AST pathway.

Multi-omics studies have already begun to shed light on the broader context of arginine metabolism in various biological systems, such as cancer and infectious diseases. nih.govfrontiersin.orgmdpi.com For example, integrated analyses have revealed connections between arginine biosynthesis and tumor immune evasion, as well as the metabolic reprogramming induced by pathogens. nih.govfrontiersin.org These studies provide a framework for how a similar approach focused on this compound could yield significant insights.

Future research should leverage multi-omics data to construct and refine computational models of metabolism that explicitly include the AST pathway. biorxiv.orgresearchgate.net These models can then be used to predict metabolic fluxes and to understand how perturbations in the AST pathway might affect the broader metabolic network of the cell. Metabolomic studies, in particular, can directly quantify the levels of this compound and other related metabolites under different conditions, providing crucial data for model validation. researchgate.net By correlating changes in the metabolome with alterations in the transcriptome and proteome, researchers can uncover novel regulatory mechanisms and functional roles for this compound.

Development of Novel Research Tools and Methodologies

Advancements in our understanding of this compound are intrinsically linked to the development of new and improved research tools and methodologies. Key areas for future development include the creation of specific biosensors, the refinement of analytical techniques, and the enhancement of computational modeling approaches.

Currently, biosensors for arginine are available and are often based on enzymes like arginase or arginine deiminase. researchgate.netnih.govpolyu.edu.hkmdpi.com While these are useful for detecting arginine, there is a need for the development of highly specific biosensors for this compound. Such biosensors could enable real-time monitoring of this compound concentrations within living cells and subcellular compartments, providing invaluable data on its metabolic dynamics. acs.org

Mass spectrometry stands as a powerful tool for the detection and quantification of this compound. ahajournals.org Continued advancements in mass spectrometry-based methods will improve sensitivity and throughput, facilitating more comprehensive metabolomic analyses.

Furthermore, the development of more sophisticated computational models of arginine metabolism is crucial. researchgate.net These models can help to simulate the behavior of the AST pathway under various conditions and to generate testable hypotheses about its function and regulation. The integration of structural biology data, such as the crystal structure of N-succinylarginine dihydrolase (AstB), into these models will enhance their predictive power. researchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N(2)-Succinylarginine in vitro, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves enzymatic catalysis using arginine N-succinyltransferase (gene astA, PA0897) with succinyl-CoA and arginine as substrates . To validate purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) is critical for verifying regioselectivity (succinylation at the N(2) position). Reproducibility requires strict adherence to protocols, including substrate molar ratios, pH (7.0–7.5), and temperature (25–37°C) .

Q. Which analytical techniques are most reliable for detecting This compound in biological samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in complex matrices. For quantification, use stable isotope-labeled internal standards (e.g., ¹³C- or ¹⁵N-labeled analogs) to correct for matrix effects. Thin-layer chromatography (TLC) with ninhydrin staining can preliminarily confirm presence but lacks specificity for structural isomers .

Q. What role does This compound play in bacterial metabolism, and which pathways are involved?

  • Methodological Answer : It is a key intermediate in the arginine degradation pathway of Pseudomonas aeruginosa, where it is hydrolyzed to succinate and arginine via This compound dihydrolase (AstB). To study its metabolic flux, use isotopic tracing (e.g., ¹³C-arginine) combined with metabolomics. Knockout strains of astA or astB can validate pathway dependencies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters for arginine N-succinyltransferase (AstA)?

  • Methodological Answer : Discrepancies in Kₘ and kcat values may arise from assay conditions (e.g., ionic strength, cofactor availability) or enzyme source (recombinant vs. native). Standardize assays using recombinant AstA with His-tag purification and measure activity under controlled buffer conditions (e.g., 50 mM Tris-HCl, pH 7.4). Use stopped-flow spectrophotometry for real-time kinetics .

Q. What experimental designs are optimal for investigating This compound's regulatory role in microbial biofilms?

  • Methodological Answer : Employ transcriptomics (RNA-seq) and proteomics to identify genes/proteins differentially expressed in biofilms exposed to This compound. Pair this with genetic complementation assays (e.g., astA overexpression) to confirm regulatory mechanisms. Quantify biofilm biomass via crystal violet staining or confocal microscopy with fluorescent dyes .

Q. How should researchers address data variability when quantifying This compound in heterogeneous cell populations?

  • Methodological Answer : Single-cell metabolomics (e.g., Raman spectroscopy or fluorescence-activated cell sorting) can reduce population averaging errors. For bulk analyses, normalize data to cell count or protein content. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) are essential to distinguish biological variation from technical noise .

Q. What strategies ensure reproducibility when studying This compound in cross-disciplinary models (e.g., host-pathogen systems)?

  • Methodological Answer : Establish rigorous controls:

  • Biological : Use genetically defined microbial strains and standardized host cell lines.
  • Technical : Include spike-in controls for metabolomic workflows.
  • Analytical : Share raw data (e.g., via repositories like MetaboLights) and detailed protocols (following MIAMI guidelines) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about This compound?

  • Example : A FINER-compliant question: “Does AstA-mediated succinylation of arginine enhance bacterial survival under oxidative stress?”

  • Feasibility : Use P. aeruginosa mutants and H₂O₂ stress assays.
  • Novelty : Links post-translational modification to stress adaptation.
  • Ethical : Avoid vertebrate models initially; use in vitro systems .

Q. What statistical approaches are recommended for analyzing dose-response relationships involving This compound?

  • Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Bootstrap resampling (1,000 iterations) can estimate confidence intervals for EC₅₀ values. For multivariate data, apply principal component analysis (PCA) to reduce dimensionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.